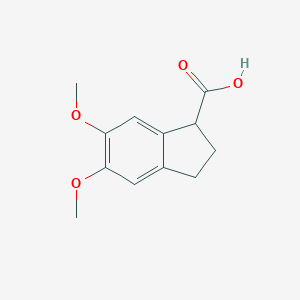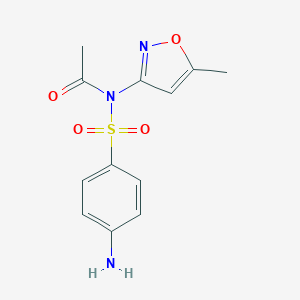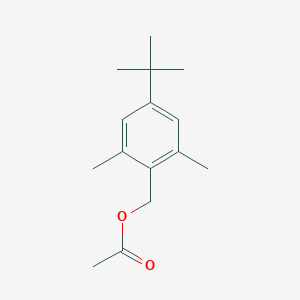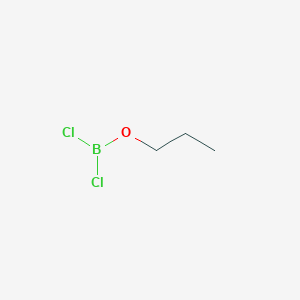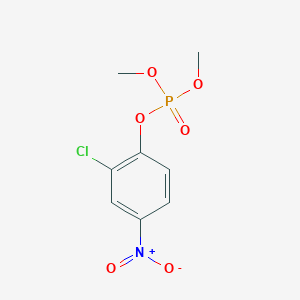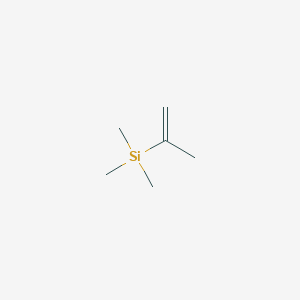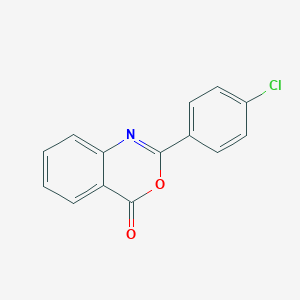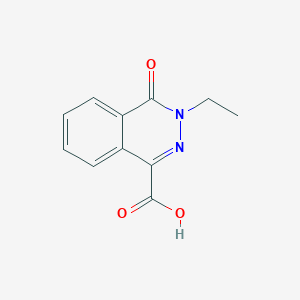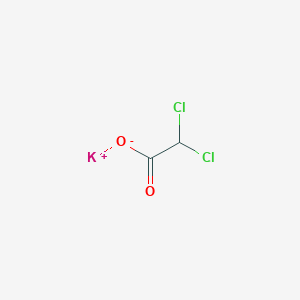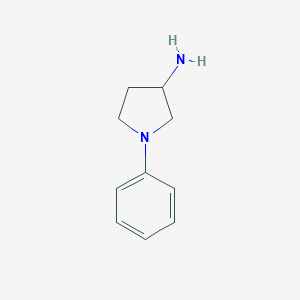![molecular formula C13H8F2N2OS B101656 [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate CAS No. 19239-05-5](/img/structure/B101656.png)
[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate, also known as AFPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AFPT is a thiocyanate derivative of 4-amino-2-fluoro-5-(4-fluorophenoxy)phenyl, which is a fluorinated analog of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac.
Wirkmechanismus
The exact mechanism of action of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been shown to have various biochemical and physiological effects. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate inhibits the production of reactive oxygen species (ROS), which are involved in the development of various diseases such as cancer, inflammation, and neurodegenerative disorders. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has several advantages for lab experiments. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is relatively easy to synthesize and can be obtained in high yields. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is also stable under physiological conditions and has low toxicity. However, one of the limitations of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate. One of the directions is to investigate the pharmacokinetics and pharmacodynamics of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate in vivo. Another direction is to study the potential synergistic effects of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate with other anticancer or anti-inflammatory agents. Additionally, the development of novel [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate derivatives with improved solubility and efficacy is another potential direction for future research.
Conclusion:
In conclusion, [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is a promising chemical compound that has potential applications in various scientific research fields. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been shown to have anticancer, anti-inflammatory, and analgesic effects, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has several advantages for lab experiments, but its poor solubility in water is a limitation. Future research on [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate should focus on investigating its pharmacokinetics and pharmacodynamics in vivo, studying its potential synergistic effects with other agents, and developing novel derivatives with improved solubility and efficacy.
Synthesemethoden
The synthesis of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate involves the reaction of 4-amino-2-fluoro-5-(4-fluorophenoxy)phenyl with thiocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The yield of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been studied for its potential applications in various scientific research fields. One of the most promising applications of [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate is in cancer research. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anticancer properties, [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has also been studied for its potential anti-inflammatory and analgesic effects. [4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
19239-05-5 |
|---|---|
Produktname |
[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate |
Molekularformel |
C13H8F2N2OS |
Molekulargewicht |
278.28 g/mol |
IUPAC-Name |
[4-amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate |
InChI |
InChI=1S/C13H8F2N2OS/c14-8-1-3-9(4-2-8)18-12-6-13(19-7-16)10(15)5-11(12)17/h1-6H,17H2 |
InChI-Schlüssel |
MGNKLIRLTGTGPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2N)F)SC#N)F |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2N)F)SC#N)F |
Synonyme |
4-Amino-2-fluoro-5-(p-fluorophenoxy)phenyl thiocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
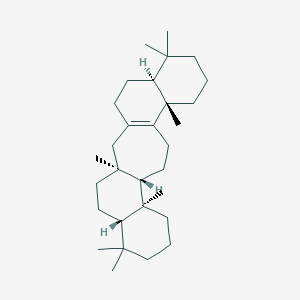
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
